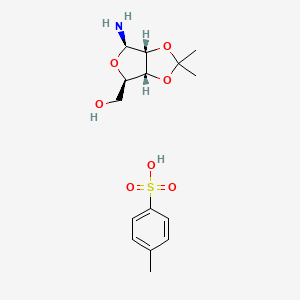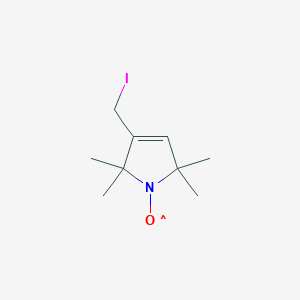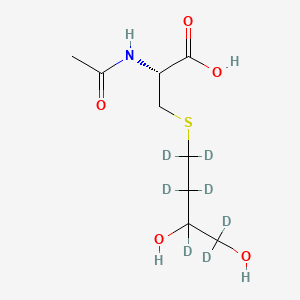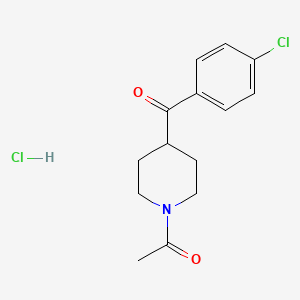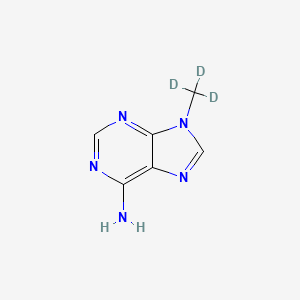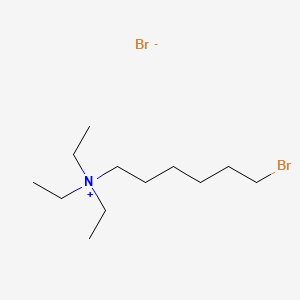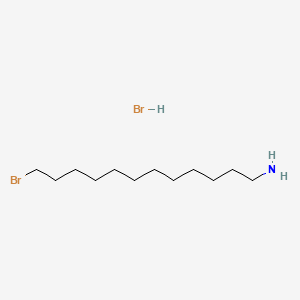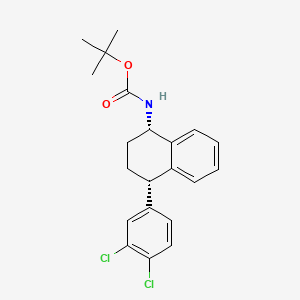
Mu-6S-Palm-|A-Glc
概要
説明
4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside is a fluorogenic substrate of palmitoyl-protein thioesterase, also known as CLN1. This lysosomal hydrolase removes long-chain fatty acyl groups from modified cysteine residues in proteins. The compound is cleaved by palmitoyl-protein thioesterase to release the fluorescent moiety 4-methylumbelliferyl .
科学的研究の応用
4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound’s fluorescence properties make it valuable for various fluorescence-based assays and studies .
作用機序
Target of Action
The primary target of 4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside, also known as Mu-6S-Palm-β-Glc, is palmitoyl-protein thioesterase (PPT) . PPT is a lysosomal hydrolase that removes long-chain fatty acyl groups from modified cysteine residues in proteins .
Mode of Action
Mu-6S-Palm-β-Glc acts as a fluorogenic substrate for PPT . It is cleaved by PPT to release the fluorescent moiety 4-methylumbelliferyl (4-MU) . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nM, increasing as pH decreases .
Biochemical Pathways
The biochemical pathway primarily affected by Mu-6S-Palm-β-Glc involves the depalmitoylation of proteins. Depalmitoylation is the process of removing palmitate, a 16-carbon saturated fatty acid, from proteins. This process is crucial for the regulation of protein localization, stability, and function .
Result of Action
The cleavage of Mu-6S-Palm-β-Glc by PPT results in the release of 4-MU, a fluorescent compound. This fluorescence can be measured and used to determine the activity of PPT . Deficiency in PPT activity is commonly associated with a neurodegenerative disorder known as infantile neuronal ceroid lipofuscinosis .
Action Environment
The action of Mu-6S-Palm-β-Glc is influenced by the pH of its environment. The fluorescence of the released 4-MU is pH-dependent, with different excitation maxima at low and high pH . This suggests that the efficacy of Mu-6S-Palm-β-Glc as a fluorogenic substrate may vary depending on the pH of its environment.
生化学分析
Biochemical Properties
4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside is cleaved by PPT to release the fluorescent moiety 4-methylumbelliferyl (4-MU) . This interaction with PPT makes it a valuable tool in the study of biochemical reactions involving this enzyme.
Cellular Effects
The compound has been used in cell culture studies to investigate the effects of drugs on cell metabolism, DNA and RNA synthesis, protein synthesis, and enzyme activity
Molecular Mechanism
The molecular mechanism of 4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside involves its interaction with PPT. As a substrate for PPT, it is cleaved to release 4-MU, a process that can be monitored due to the fluorescent properties of 4-MU .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside involves the reaction of 4-methylumbelliferyl with 6-thio-palmitate and beta-D-glucopyranoside under specific conditions. The compound is typically synthesized in a crystalline solid form with a purity of ≥95% .
Industrial Production Methods: Industrial production methods for this compound involve the use of solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) for solubility. The compound is soluble in DMF and DMSO at concentrations of 30 mg/mL .
化学反応の分析
Types of Reactions: 4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside undergoes hydrolysis when cleaved by palmitoyl-protein thioesterase. This reaction releases the fluorescent moiety 4-methylumbelliferyl .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include palmitoyl-protein thioesterase and appropriate buffers to maintain the pH levels required for the enzymatic activity .
Major Products Formed: The major product formed from the hydrolysis of 4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside is 4-methylumbelliferyl, which exhibits fluorescence .
類似化合物との比較
Similar Compounds:
- 4-Methylumbelliferyl 2-sulfamino-2-deoxy-alpha-D-glucopyranoside
- 4-Methylumbelliferyl beta-D-glucopyranoside
Uniqueness: 4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside is unique due to its specific use as a substrate for palmitoyl-protein thioesterase, which is crucial for diagnosing and studying infantile neuronal ceroid lipofuscinosis . Its fluorescence properties and the ability to release 4-methylumbelliferyl upon enzymatic cleavage make it distinct from other similar compounds .
特性
IUPAC Name |
S-[[(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl] hexadecanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O8S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-28(34)41-21-26-29(35)30(36)31(37)32(40-26)38-23-17-18-24-22(2)19-27(33)39-25(24)20-23/h17-20,26,29-32,35-37H,3-16,21H2,1-2H3/t26-,29-,30+,31-,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNUAQFXJPMZLU-GEBXWWPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)SCC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)SC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


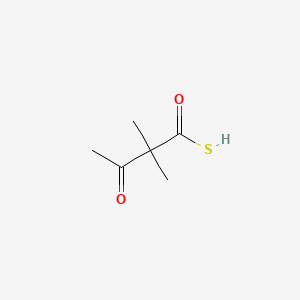
![[6-(Trimethylammonium)hexyl] Methanethiosulfonate Bromide](/img/structure/B561788.png)
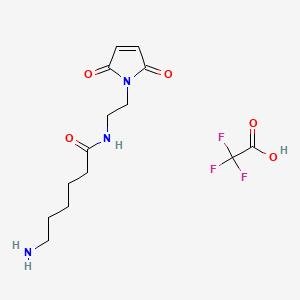
![2-Amino-8-bromo-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one](/img/structure/B561792.png)

